
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) is a chemical compound with the molecular formula C26H36N2O7S2 and a molecular weight of 556.735 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) involves the reaction of N4-ethyl-N4-(2-methoxyethyl)-2-methyl-o-toluidine with toluene-4-sulfonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target molecules, altering their function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) include:
- N4-ethyl-N4-(2-methoxyethyl)-2-methyl-o-toluidine
- Tetraethylene glycol p-toluenesulfonate
- 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
What sets 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) apart is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its use as a reagent in chemical synthesis and its potential biological activities.
Eigenschaften
CAS-Nummer |
143568-91-6 |
|---|---|
Molekularformel |
C26H40N2O7S2 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine;4-methylcyclohexa-1,5-diene-1-sulfonic acid |
InChI |
InChI=1S/C12H20N2O.2C7H10O3S/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,4,7-8,13H2,1-3H3;2*2,4-6H,3H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
PUPQWRGBPOYMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
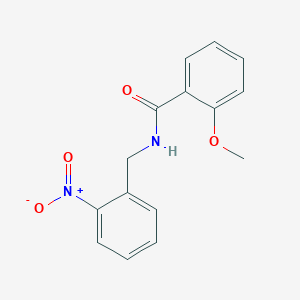
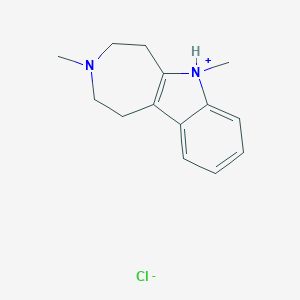
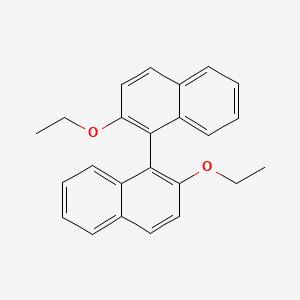

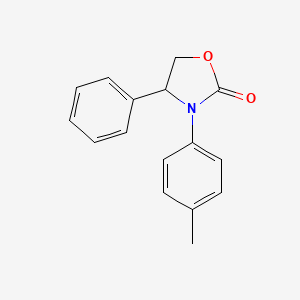
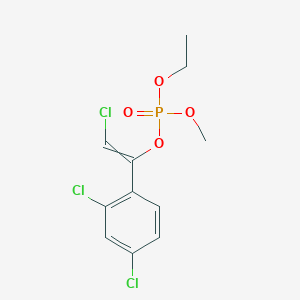

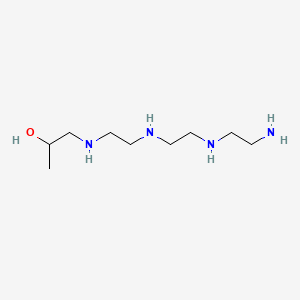
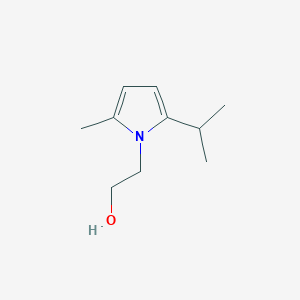


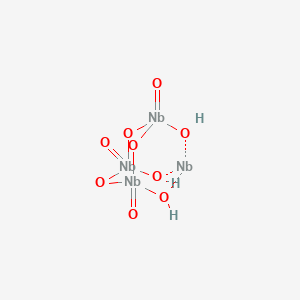
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
